molecular formula C25H35NO B14193485 (E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine CAS No. 918404-36-1

(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine

Cat. No.: B14193485
CAS No.: 918404-36-1
M. Wt: 365.6 g/mol
InChI Key: LWFSXZISWMUUCR-UHFFFAOYSA-N
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Description

(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine is an organic compound characterized by the presence of a methanimine group attached to a phenyl ring substituted with a hexyloxy group and another phenyl ring substituted with a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine typically involves the condensation of 4-(hexyloxy)benzaldehyde with 4-hexylaniline under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives, such as nitro or bromo compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[4-(Methoxy)phenyl]-1-(4-methylphenyl)methanimine
  • (E)-N-[4-(Ethoxy)phenyl]-1-(4-ethylphenyl)methanimine
  • (E)-N-[4-(Butoxy)phenyl]-1-(4-butylphenyl)methanimine

Uniqueness

(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine is unique due to the presence of long alkyl chains (hexyl groups) attached to the phenyl rings

Properties

CAS No.

918404-36-1

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

N-(4-hexoxyphenyl)-1-(4-hexylphenyl)methanimine

InChI

InChI=1S/C25H35NO/c1-3-5-7-9-11-22-12-14-23(15-13-22)21-26-24-16-18-25(19-17-24)27-20-10-8-6-4-2/h12-19,21H,3-11,20H2,1-2H3

InChI Key

LWFSXZISWMUUCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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